2-(3-propoxyphenyl)ethanol
Description
2-(3-Propoxyphenyl)ethanol is a phenyl ethanol derivative featuring a propoxy (–OCH₂CH₂CH₃) substituent at the meta position (C3) of the aromatic ring. This compound belongs to a broader class of phenolic alcohols, which are studied for their diverse physicochemical properties and biological activities, including antioxidant and enzyme inhibitory effects .
Properties
IUPAC Name |
2-(3-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9,12H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPYIRPLRVWLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-propoxybenzaldehyde with a suitable reducing agent to yield the desired alcohol . Another method includes the use of Grignard reagents, where 3-propoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of 3-propoxybenzaldehyde or other suitable intermediates under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Propoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding alkane or ether, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Propoxybenzaldehyde, 3-propoxybenzoic acid
Reduction: 3-Propoxyphenylmethane, 3-propoxyphenylether
Substitution: 3-Propoxyphenyl chloride, 3-propoxyphenyl bromide
Scientific Research Applications
2-(3-Propoxyphenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in various biochemical processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The propoxy group in 2-(3-propoxyphenyl)ethanol introduces steric bulk and moderate electron-donating effects compared to other substituents. Key comparisons include:
Key Observations :
- Electronic Effects: Unlike nitro (–NO₂) groups, which are electron-withdrawing and reduce ring electron density, the propoxy group donates electrons via resonance, altering reactivity in enzyme interactions .
Enzyme Inhibition Potential
Evidence from tyrosinase inhibition studies (Fig. 2, ) highlights substituent-dependent activity trends:
Analysis :
- Methoxy analogs show higher inhibition than hydroxy derivatives, suggesting alkoxy groups enhance binding to tyrosinase .
Antioxidant and Metabolic Stability
- Amino-substituted analogs (e.g., 2-(3-amino-5-methoxyphenyl)ethanol) exhibit redox activity due to –NH₂ groups, making them potent antioxidants .
- Trifluoromethyl derivatives (e.g., (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol) show enhanced metabolic stability via fluorine’s electronegativity, a trait absent in propoxy analogs .
Vaporization and Solubility
- Vaporization Enthalpy: Propoxy derivatives likely have lower vapor pressures than smaller analogs (e.g., hydroxy or methoxy) due to increased molecular weight and van der Waals forces, similar to 2-(phenyl-amino)-ethanol trends .
- Aqueous Solubility: Propoxy’s hydrophobicity reduces solubility compared to polar substituents (e.g., –OH, –NH₂), aligning with DEGHE (2-(2-hexyloxyethoxy)-ethanol) data .
Research Needs :
- Direct studies on this compound’s synthesis, biological activity, and thermodynamic properties are lacking.
- Comparative in vitro assays (e.g., tyrosinase inhibition, cytotoxicity) are required to validate predictions.
Biological Activity
2-(3-Propoxyphenyl)ethanol is an organic compound with the molecular formula CHO and a molecular weight of 180.24 g/mol. It is characterized by its propoxy group, which enhances its solubility and reactivity compared to similar compounds. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties.
- Molecular Formula : CHO
- Molecular Weight : 180.24 g/mol
- Melting Point : Approximately -75 °C
- LogP : 0.673 at 40°C and pH 7
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reduction of 3-Propoxybenzaldehyde : Utilizing reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
- Catalytic Hydrogenation : Involves hydrogenating suitable intermediates under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | MIC = 3.91 µg/mL |
| Escherichia coli | MIC = 7.81 µg/mL |
| Bacillus subtilis | MIC = 62.5 µg/mL |
These values suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Antioxidant Activity
The compound also demonstrates antioxidant properties, primarily through its ability to scavenge free radicals and inhibit oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antioxidant Mechanism : It acts by neutralizing free radicals, thereby reducing oxidative stress.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.
Study on Antimicrobial Efficacy
A study published in the International Journal of Microbiology evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that this compound had a higher efficacy against MRSA compared to standard antibiotics like nitrofurantoin, demonstrating its potential as an alternative therapeutic agent .
Study on Antioxidant Properties
Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to well-known antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
